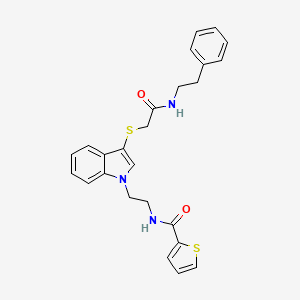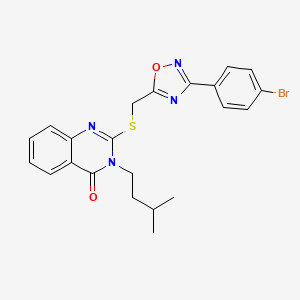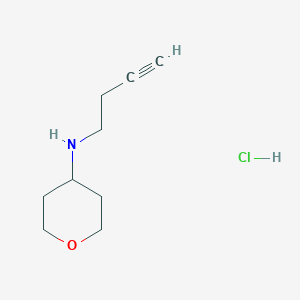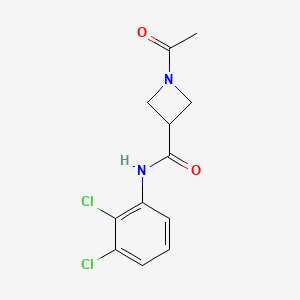
1-Acetyl-N-(2,3-Dichlorphenyl)azetidin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide is a versatile chemical compound with significant research potential. It is part of the azetidine family, which is known for its unique four-membered ring structure containing nitrogen.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide has diverse scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Zukünftige Richtungen
Azetidines have been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . They serve as a novel, unexplored scaffold in organic synthesis, and as a precursor for chemoselective, strain-driven N–C bond opening . Future research may focus on overcoming the challenges associated with the synthesis of azetidines and exploring their potential applications in various fields .
Vorbereitungsmethoden
The synthesis of 1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dichloroaniline and azetidine-3-carboxylic acid.
Acetylation: The 2,3-dichloroaniline undergoes acetylation to form 2,3-dichloroacetanilide.
Coupling Reaction: The azetidine-3-carboxylic acid is then coupled with the 2,3-dichloroacetanilide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Vergleich Mit ähnlichen Verbindungen
1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
Azetidine-3-carboxylic acid: A precursor in the synthesis of the target compound.
2,3-dichloroacetanilide: Another precursor used in the synthesis.
Other azetidine derivatives: Compounds with similar ring structures but different substituents, which may exhibit different chemical and biological properties.
The uniqueness of 1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
1-acetyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-7(17)16-5-8(6-16)12(18)15-10-4-2-3-9(13)11(10)14/h2-4,8H,5-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUVJISAGAPFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2454497.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2454498.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2454500.png)
![6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2454501.png)
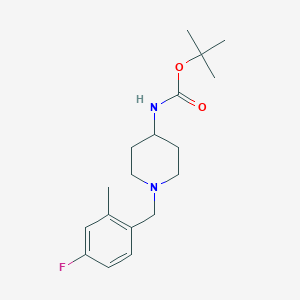
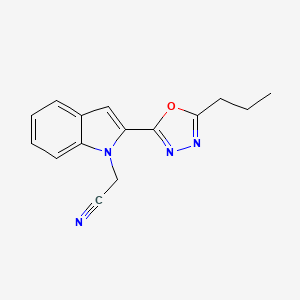
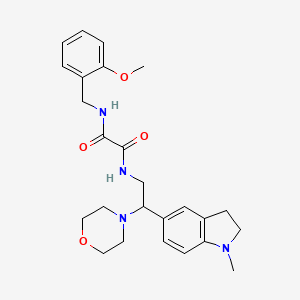

![3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2454511.png)
![Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2454512.png)
![1,3-Dimethyl-6-(5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2454513.png)
